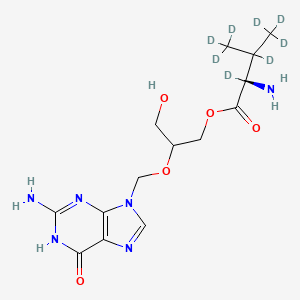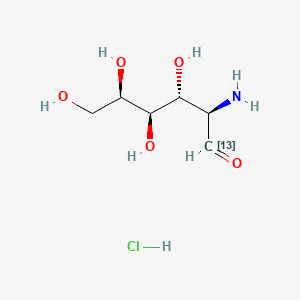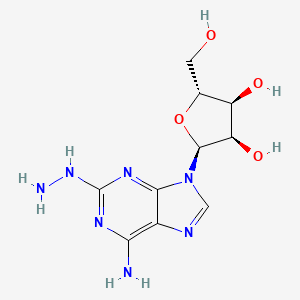
1-epi-Regadenoson hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-epi-Regadenoson hydrazone is an intermediate compound in the synthesis of the alpha isomer impurity of Regadenoson, which is a highly selective adenosine A2A receptor agonist . This compound plays a crucial role in the pharmaceutical industry, particularly in the development of cardiovascular drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-epi-Regadenoson hydrazone involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The reaction conditions typically include controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-epi-Regadenoson hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under an inert atmosphere.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, reduction may yield alcohols, and substitution may yield halogenated compounds .
Wissenschaftliche Forschungsanwendungen
1-epi-Regadenoson hydrazone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in developing cardiovascular drugs and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
1-epi-Regadenoson hydrazone exerts its effects by acting as an intermediate in the synthesis of Regadenoson, a selective adenosine A2A receptor agonist . The adenosine A2A receptor is involved in various physiological processes, including vasodilation and myocardial blood flow regulation. By mimicking the effects of adenosine, Regadenoson increases coronary blood flow and enhances myocardial perfusion .
Vergleich Mit ähnlichen Verbindungen
Regadenoson: A highly selective adenosine A2A receptor agonist used in myocardial perfusion imaging.
Hydrazones: A class of compounds known for their unique biological activities and coordination abilities.
Uniqueness of 1-epi-Regadenoson Hydrazone: this compound is unique due to its role as an intermediate in the synthesis of the alpha isomer impurity of Regadenoson. This specificity makes it a valuable compound in pharmaceutical research and development .
Eigenschaften
Molekularformel |
C10H15N7O4 |
|---|---|
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5-,6-,9+/m1/s1 |
InChI-Schlüssel |
BAYFDGKAUSOEIS-BDXYJKHTSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN)N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


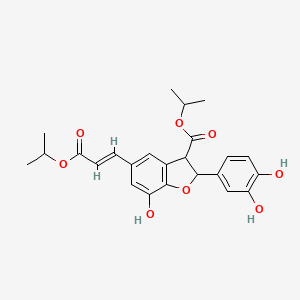
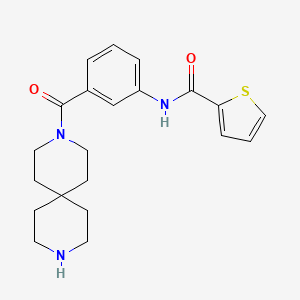
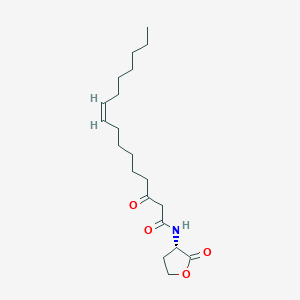
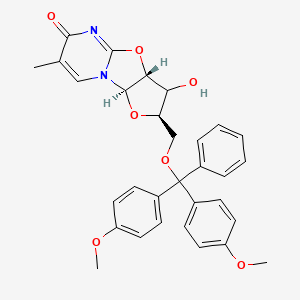
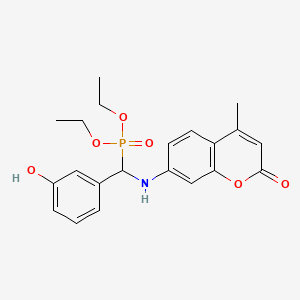
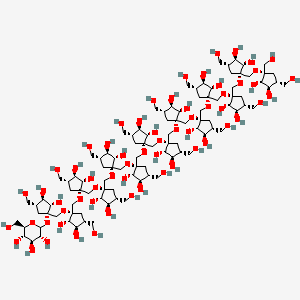
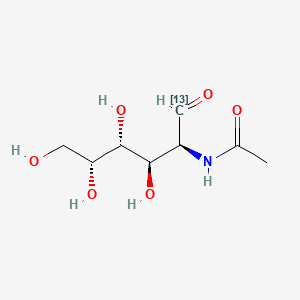
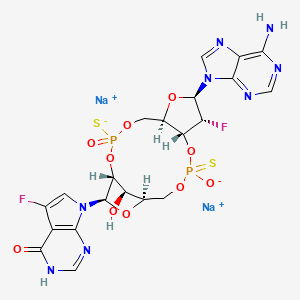
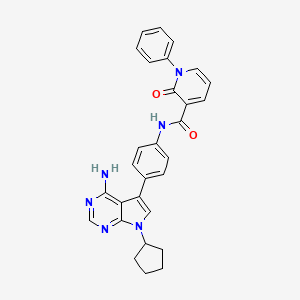
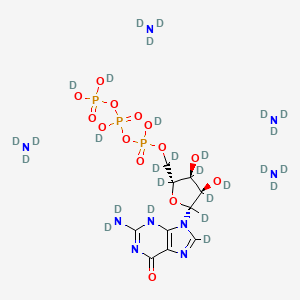
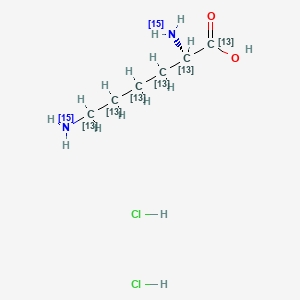
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)
